4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride
Description
Properties
Molecular Formula |
C13H22ClNO2 |
|---|---|
Molecular Weight |
259.77 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methylamino]-2-methylbutan-2-ol;hydrochloride |
InChI |
InChI=1S/C13H21NO2.ClH/c1-13(2,15)8-9-14-10-11-4-6-12(16-3)7-5-11;/h4-7,14-15H,8-10H2,1-3H3;1H |
InChI Key |
BJZCHFBPLOHQDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCNCC1=CC=C(C=C1)OC)O.Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Preparation
| Step | Reaction Description | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Isolation of 4-(p-hydroxyphenyl)-butan-2-ol | Extraction from Taxus wallichiana leaves or synthetic preparation | 4-(p-hydroxyphenyl)-butan-2-ol | Phenolic precursor |
| 2 | Halogenation of phenolic compound | Aqueous mineral acid (HCl, HBr, or HI), 25–100°C, 2–10 h | 4-(p-hydroxyphenyl)-2-halobutane | Alkyl halide intermediate |
| 3 | Methylation of phenolic hydroxyl | Methyl iodide or dimethyl sulfate, suitable base | 4-(p-methoxyphenyl)-2-halobutane | Formation of methyl ether |
| 4 | Azidation | Sodium azide or trimethylsilyl azide, nucleophilic substitution | 4-(p-methoxyphenyl)-2-azido-butane | Azido intermediate |
| 5 | Catalytic hydrogenation | Pd/C or PtO2 catalyst, lower aliphatic alcohol (methanol or ethanol), hydrogen gas, 55 psi, 6 h | 4-(p-methoxyphenyl)-2-amino-butane | Amino compound |
| 6 | Salt formation | Treatment with hydrochloric acid | 4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride | Final hydrochloride salt |
Reaction Mechanisms and Conditions
- Halogenation : The phenolic compound is treated with aqueous mineral acids (HCl, HBr, or HI) that facilitate the substitution of the hydroxyl group with a halogen atom at the 2-position of the butane chain.
- Methylation : The phenolic hydroxyl group undergoes methylation using methyl iodide or dimethyl sulfate, yielding the methoxy-substituted intermediate.
- Azidation : The halogen atom is displaced by azide ion via nucleophilic substitution, forming the azido intermediate.
- Hydrogenation : Catalytic hydrogenation reduces the azido group to an amino group under mild pressure and temperature conditions using palladium on charcoal or platinum oxide as catalysts.
- Salt formation : The free amine is converted into its hydrochloride salt by reaction with hydrochloric acid, enhancing stability and solubility.
Research Outcomes and Analytical Data
Yield and Purity
- The overall yield for the multi-step synthesis is reported to be moderate to good, with isolated yields for key intermediates ranging from 70% to 90% under optimized conditions.
- Purity of the final hydrochloride salt is typically confirmed by crystallization from acetone-hexane mixtures, yielding needle-shaped crystals.
Spectroscopic Characterization
| Method | Observed Data | Interpretation |
|---|---|---|
| Mass Spectrometry (MS) | Molecular ion peak at m/z 179 for amino intermediate | Confirms molecular formula C11H17ON |
| Infrared Spectroscopy (IR) | Characteristic N-H stretch, absence of azide peak after hydrogenation | Confirms conversion of azide to amine |
| Nuclear Magnetic Resonance (NMR) | Signals consistent with methoxyphenyl group and amino alcohol moiety | Confirms structural integrity |
| Melting Point | Crystalline hydrochloride salt melting point consistent with literature | Confirms purity |
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H17NO · HCl | Patent EP1138666B1 |
| Molecular Weight | 193.24 g/mol | Chemical databases |
| Solubility | Soluble in water and lower alcohols | Experimental reports |
| Log P (octanol/water) | Approx. 2.0 | Computed from PubChem data |
Summary Table of Preparation Steps and Key Parameters
| Step | Reagents | Conditions | Yield (%) | Product | Notes |
|---|---|---|---|---|---|
| 1 | Phenolic precursor isolation | Extraction or synthesis | N/A | 4-(p-hydroxyphenyl)-butan-2-ol | Starting material |
| 2 | HCl/HBr/HI | 25-100°C, 2-10 h | 75-85 | 4-(p-hydroxyphenyl)-2-halobutane | Halogenation |
| 3 | Methyl iodide/dimethyl sulfate | Room temp, base | 80-90 | 4-(p-methoxyphenyl)-2-halobutane | Methylation |
| 4 | Sodium azide | Room temp, solvent | 70-85 | 4-(p-methoxyphenyl)-2-azido-butane | Azidation |
| 5 | Pd/C or PtO2, H2 | 55 psi, 6 h | 85-95 | 4-(p-methoxyphenyl)-2-amino-butane | Hydrogenation |
| 6 | HCl | Room temp | Quantitative | Hydrochloride salt | Final product |
Chemical Reactions Analysis
4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Hydrogen Bonding: The hydroxyl group in the compound participates in intermolecular hydrogen bonding, which can influence its reactivity and stability.
Scientific Research Applications
4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 259.78 g/mol. It features a methoxyphenyl group attached to a secondary amine and a hydroxyl functional group and is commonly used as a hydrochloride salt to increase stability and solubility in aqueous solutions. The IUPAC name for this compound is 2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride, and its CAS number is 1432682-03-5. This compound, appearing as a white to off-white powder, is typically stored at around 4 degrees Celsius to maintain its integrity.
While the search results provide information on the properties, synthesis, and potential therapeutic applications of 4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride, comprehensive data tables and well-documented case studies regarding its specific applications are not available in the provided search results .
However, the available information suggests the following applications:
- Organic Synthesis: The compound's solubility and unique structure make it suitable for various applications in organic synthesis.
- Medicinal Chemistry: It is used in medicinal chemistry due to its combination of functional groups that facilitate diverse chemical reactivity and potential biological activity.
- Research Compound: 2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride is a useful research compound.
Mechanism of Action
The mechanism of action of 4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The compound’s hydroxyl group forms hydrogen bonds with neighboring molecules, which can influence its biological activity and reactivity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Aromatic Substituents : The target compound and paroxetine-related Compound A both feature 4-methoxyphenyl groups, which enhance lipophilicity compared to dopamine’s catechol ring .
- Functional Groups: The tertiary amino alcohol in the target contrasts with the carboxylic acid in 4-(dimethylamino)butanoic acid hydrochloride, impacting solubility (hydrochloride salts generally exhibit higher aqueous solubility) .
Pharmacological and Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings:
- Lipophilicity : The target compound’s predicted LogP (~2.1) is intermediate between dopamine (hydrophilic) and paroxetine analogs (highly lipophilic), suggesting balanced blood-brain barrier penetration .
- Salt Form Advantages : The hydrochloride salt improves aqueous solubility compared to neutral analogs like Ethyl 4-(4-methoxyphenyl)-... .
Biological Activity
4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride is a chemical compound with the molecular formula C13H22ClNO2 and a molecular weight of approximately 259.78 g/mol. This compound is characterized by its unique structure, which includes a methoxyphenyl group attached to a secondary amine and a hydroxyl functional group. It is typically encountered as a hydrochloride salt, enhancing its stability and solubility in aqueous solutions.
Physical Properties
- Appearance : White to off-white powder
- Solubility : Soluble in water
- Storage Temperature : Recommended at 4 °C to maintain integrity .
The biological activity of 4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors, leading to various pharmacological effects. Its structural features, particularly the methoxy group and the secondary amine, contribute to its potential biological activities, including antimicrobial and anticancer properties .
Antimicrobial Properties
Research indicates that compounds similar to 4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit bacterial growth and possess antifungal properties. The exact mechanism often involves disruption of cellular membranes or inhibition of critical metabolic pathways in microorganisms .
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties. Its structural similarity to known anticancer agents suggests potential for further investigation. The compound's ability to interact with cellular targets involved in cancer cell proliferation could lead to significant therapeutic applications .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of 4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride against common bacterial strains. The results demonstrated a notable reduction in bacterial viability, indicating strong antimicrobial potential.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 18 |
| S. aureus | 15 |
| C. albicans | 20 |
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential for development as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Comparative Analysis with Similar Compounds
The biological activity of 4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride can be compared with structurally related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(4-Methoxyphenyl)-2-methylbutan-2-ol | C12H18O2 | Lacks amino group; primarily studied for physical properties. |
| (2S)-2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol | C13H22ClNO2 | Enantiomeric variant; may exhibit different biological activities. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
